2-Aminobenzenesulphonyl fluoride

CAS No.: 392-86-9

Cat. No.: VC2313293

Molecular Formula: C6H6FNO2S

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392-86-9 |

|---|---|

| Molecular Formula | C6H6FNO2S |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 2-aminobenzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C6H6FNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 |

| Standard InChI Key | OYJFEOGFHBNHRT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)F |

| Canonical SMILES | C1=CC=C(C(=C1)N)S(=O)(=O)F |

Introduction

Chemical Structure and Properties

Molecular Structure

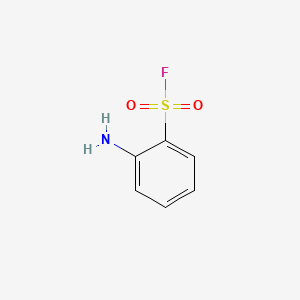

2-Aminobenzenesulphonyl fluoride consists of a benzene ring substituted with an amino group and a sulfonyl fluoride group at positions 1 and 2, respectively. The molecular formula is C₆H₆FNO₂S with a molecular weight of 175.18 g/mol . The structure features a planar aromatic ring with the sulfonyl group extending out of the plane.

The structural representation includes several formats:

The presence of both electron-donating (amino) and electron-withdrawing (sulfonyl fluoride) groups in adjacent positions creates an interesting electronic distribution within the molecule, influencing its reactivity patterns.

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of 2-Aminobenzenesulphonyl Fluoride

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆FNO₂S |

| Molecular Weight | 175.18 g/mol |

| Physical State | Solid (at standard conditions) |

| CAS Registry Number | 392-86-9 |

| European Community Number | 206-882-5 |

2-Aminobenzenesulphonyl fluoride belongs to the class of arylsulfonyl fluorides, which are known for their stability compared to other sulfonyl derivatives. The sulfonyl fluoride group is relatively stable to hydrolysis under neutral conditions but can react with nucleophiles under appropriate conditions.

The amino group provides nucleophilic character to the compound, while the sulfonyl fluoride group serves as an electrophilic site. This dual reactivity pattern makes 2-aminobenzenesulphonyl fluoride particularly versatile in organic synthesis.

Nomenclature and Identification

Systematic Names and Synonyms

2-Aminobenzenesulphonyl fluoride is known by several names in scientific literature and chemical databases:

-

Synonyms include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 392-86-9 |

| EC Number | 206-882-5 |

| DSSTox Substance ID | DTXSID50192449 |

| NSC Number | 137841 |

| UNII | 83K4AZ4EUK |

| Wikidata | Q83065131 |

These identifiers allow for precise identification of the compound across different chemical databases and regulatory systems, ensuring consistency in scientific communication and research.

Synthesis Methods

Synthesis from Diazonium Salts

A particularly relevant synthetic pathway involves aryl diazonium salts. As described in the literature, these can be converted to arylsulfonyl fluorides through a radical mechanism:

-

The aryl diazonium salt undergoes reduction by Cu(I) species via single electron transfer (SET)

-

The resulting aryl radical is trapped by SO₂ to form a relatively stabilized arylsulfonyl radical

-

Through a Sandmeyer-type reaction, the arylsulfonyl radical acquires a chloride to form an arylsulfonyl chloride

-

A final fluorine/chlorine exchange produces the desired arylsulfonyl fluoride

This pathway could potentially be adapted for the synthesis of 2-aminobenzenesulphonyl fluoride by using appropriately protected amino-substituted diazonium salts.

Chemical Reactivity

General Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides exhibit characteristic reactivity patterns that are relevant to understanding the behavior of 2-aminobenzenesulphonyl fluoride. They are electrophilic at the sulfur atom and can undergo nucleophilic substitution reactions with various nucleophiles.

A significant aspect of sulfonyl fluoride chemistry is their participation in SuFEx (Sulfur Fluoride Exchange) reactions. These reactions have gained attention in recent years as "click chemistry" processes, allowing for efficient and selective transformations.

Reactivity with Amines

Sulfonyl fluorides, including arylsulfonyl fluorides like 2-aminobenzenesulphonyl fluoride, can react with amines to form sulfonamides. Recent research has demonstrated that calcium triflimide [Ca(NTf₂)₂] in combination with DABCO (1,4-diazabicyclo[2.2.2]octane) can effectively activate sulfonyl fluorides for reaction with amines under mild conditions .

For 2-aminobenzenesulphonyl fluoride, the presence of an amino group in the ortho position relative to the sulfonyl fluoride group creates interesting reactivity patterns. The amino group could potentially influence the reactivity of the sulfonyl fluoride through electronic effects or through participation in intramolecular hydrogen bonding.

Formation of Sulfonimidamides

One noteworthy reaction pathway involves the formation of sulfonimidamides from sulfonimidoyl fluorides and anilines in the presence of calcium triflimide [Ca(NTf₂)₂] . While this reaction specifically mentions sulfonimidoyl fluorides rather than sulfonyl fluorides, it indicates the potential for 2-aminobenzenesulphonyl fluoride to participate in similar transformations leading to nitrogen-containing sulfur compounds.

Applications

Building Block in Organic Synthesis

2-Aminobenzenesulphonyl fluoride serves as a valuable building block in organic synthesis, particularly for the preparation of more complex nitrogen-containing sulfur compounds. The combination of the amino and sulfonyl fluoride functionalities in a single molecule provides opportunities for diverse transformations.

SuFEx Chemistry

In recent years, SuFEx (Sulfur Fluoride Exchange) chemistry has emerged as an important area within click chemistry, providing efficient and selective methods for forming bonds. As an arylsulfonyl fluoride, 2-aminobenzenesulphonyl fluoride can participate in SuFEx reactions.

The activation of sulfonyl fluorides with calcium triflimide and DABCO, as described in recent literature, provides a unified strategy to access various sulfonamide architectures . This methodology could potentially be applied to 2-aminobenzenesulphonyl fluoride to generate diverse amino-substituted sulfonamides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume